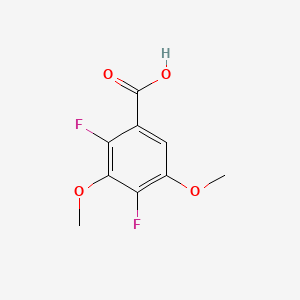

2,4-Difluoro-3,5-dimethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-3,5-dimethoxybenzoic acid is an organic compound with the chemical formula C9H8F2O4. It is a white crystalline solid with a melting point of approximately 150-160°C . This compound is soluble in anhydrous alcohols, ethers, and chlorinated hydrocarbons but has low solubility in water . It is widely used in the field of drug synthesis and serves as an intermediate in the preparation of various other compounds, including pesticides and pharmaceutical intermediates .

Méthodes De Préparation

2,4-Difluoro-3,5-dimethoxybenzoic acid can be synthesized through the fluorination reaction of p-methoxybenzoic acid . A common preparation method involves reacting methoxybenzoic acid with hydrogen fluoride or fluorine compounds to produce the desired this compound . The reaction conditions typically require careful handling and appropriate safety measures due to the reactive nature of the fluorinating agents.

Analyse Des Réactions Chimiques

2,4-Difluoro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include hydrogen fluoride and other fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the fluorination of p-methoxybenzoic acid results in the formation of this compound .

Applications De Recherche Scientifique

2,4-Difluoro-3,5-dimethoxybenzoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides . In biology and medicine, it is used in the development of new drugs and therapeutic agents . Its role as a building block in the synthesis of complex molecules makes it valuable for industrial applications as well .

Mécanisme D'action

The mechanism of action of 2,4-difluoro-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various chemical reactions that contribute to its effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

2,4-Difluoro-3,5-dimethoxybenzoic acid can be compared with other similar compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents, such as chlorine or fluorine, can significantly impact the compound’s behavior and applications . The unique combination of fluorine and methoxy groups in this compound distinguishes it from other related compounds and contributes to its specific properties and uses .

Activité Biologique

2,4-Difluoro-3,5-dimethoxybenzoic acid (DFDMBA) is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its antimicrobial properties, synthesis applications, and interaction with biological systems.

- Molecular Formula : C₉H₈F₂O₄

- Molecular Weight : 218.15 g/mol

- Melting Point : Approximately 150-160°C

- Density : 1.377 g/cm³ at 20°C

The compound features two fluorine atoms at the 2 and 4 positions of the benzene ring and methoxy groups (-OCH₃) at the 3 and 5 positions. The presence of fluorine enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that DFDMBA exhibits notable antimicrobial properties , particularly against various bacterial strains. Its structure suggests a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Comparative Antimicrobial Efficacy

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate inhibition |

| 3,5-Dimethoxybenzoic acid | Escherichia coli | Weak inhibition |

| 2-Fluoro-3-methoxybenzoic acid | Pseudomonas aeruginosa | No significant effect |

DFDMBA has shown promising results as a precursor in the synthesis of quinolone derivatives, which are known for their antibacterial activity. This positions DFDMBA as a valuable intermediate in pharmaceutical chemistry focused on developing new antibacterial agents.

Synthesis and Applications

DFDMBA serves as a critical intermediate in synthesizing various compounds, including:

- Quinolone derivatives : Used as potent antibacterial agents.

- Pesticides : Explored for agricultural applications due to its chemical stability and efficacy against pests.

Synthesis Pathways

The synthesis of DFDMBA can be achieved through fluorination reactions starting from p-methoxybenzoic acid. Various synthetic routes have been optimized to enhance yield and purity.

Case Studies

-

Antibacterial Activity Study :

- A study evaluated DFDMBA's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Synthesis of Quinolones :

- In another case, DFDMBA was successfully utilized as an intermediate in synthesizing a novel quinolone derivative, which exhibited enhanced antibacterial activity compared to existing antibiotics.

Propriétés

IUPAC Name |

2,4-difluoro-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRUPRYHYIFLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662786 |

Source

|

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-80-5 |

Source

|

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.